N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide
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Overview
Description
The compound “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry due to its mesoionic character, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Scientific Research Applications
Photodynamic Therapy Applications
The compound's derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, suggesting its promising application for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
Research by Krátký et al. (2012) on novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, along with activity against Mycobacterium kansasii. This study highlights the compound's potential as an antimicrobial agent (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Another study by Desai et al. (2013) on the synthesis and antimicrobial screening of thiazole derivatives incorporating cinnamic acids demonstrated valuable therapeutic intervention potential for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antitumor and Antiproliferative Activity
Almasirad et al. (2016) designed and synthesized novel 1,3,4-thiadiazole derivatives with an amide moiety, showing significant antitumor activity against various human tumor cell lines. Specifically, a derivative exhibited potent inhibitory effect against SKOV-3 cells, indicating its potential as a cytotoxic agent (Almasirad et al., 2016).
Mechanism of Action
Target of Action
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets to exert their effects.
Biochemical Pathways
Result of Action
It is known that 1,3,4-thiadiazole derivatives can have potent antimicrobial effects.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-3-16-20-21-18(27-16)22-28(24,25)15-10-6-13(7-11-15)19-17(23)12-4-8-14(26-2)9-5-12/h4-11H,3H2,1-2H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAQBFTXFBDODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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